2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
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Overview
Description
2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a nitrile group attached to an acetonitrile moiety
Mechanism of Action
Target of Action
The compound “2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It primarily targets Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for cell cycle progression from the G1 to the S phase . This leads to cell cycle arrest and can induce apoptosis, particularly in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and as a potential lead compound for drug discovery.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the field of oncology, where it may exhibit anticancer properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the arrangement of nitrogen atoms and substituents.
1,2,4-Triazolo[3,4-b]pyrimidine: Another closely related compound with a different fusion pattern of the triazole and pyrimidine rings.
1,2,3-Triazolo[4,5-d]pyrimidine: A compound with a similar triazole-pyrimidine fusion but different substituents.
Uniqueness
2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs. Its potential as a versatile building block and therapeutic agent highlights its importance in scientific research and industrial applications.
Properties
IUPAC Name |
2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c1-9-3-2-4-10(7-9)19-12-11(16-17-19)13(20)18(6-5-14)8-15-12/h2-4,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZBRDHMHPYPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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